molecular formula C11H7F3S B12858955 3-(2-Trifluoromethyl-phenyl)-thiophene CAS No. 886503-64-6

3-(2-Trifluoromethyl-phenyl)-thiophene

Cat. No.: B12858955
CAS No.: 886503-64-6
M. Wt: 228.24 g/mol
InChI Key: UEYWDJSTBLBKKP-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethyl-phenyl)-thiophene is a versatile aromatic heterocyclic building block of significant interest in advanced materials and medicinal chemistry research. The strategic incorporation of both thiophene and trifluoromethylphenyl motifs creates a conjugated system with unique electronic properties . This compound serves as a key precursor in the development of conjugated polymers for electrochemical sensing applications. Research has demonstrated that polymers derived from related structures can be electrochemically deposited onto electrodes to create selective layers for the detection of synthetic stimulants and other analytes, leveraging interactions with the -PhCF3 group . In the field of organic electronics, the thiophene ring provides a robust π-conjugated scaffold, while the electron-withdrawing trifluoromethyl group can help modify orbital energy levels, a critical parameter in the design of organic semiconductors for devices like organic field-effect transistors (OFETs) . Furthermore, thiophene derivatives are recognized as privileged pharmacophores in drug discovery, often used as bio-isosteres for phenyl rings to improve metabolic stability and binding affinity . The compound enables further functionalization and cyclization reactions, allowing researchers to synthesize more complex thiophene-containing architectures from acyclic precursors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886503-64-6

Molecular Formula

C11H7F3S

Molecular Weight

228.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H

InChI Key

UEYWDJSTBLBKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F

Origin of Product

United States

Strategic Synthetic Methodologies for 3 2 Trifluoromethyl Phenyl Thiophene and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the thiophene (B33073) ring from acyclic precursors, incorporating the desired substituents in the process. Several classical name reactions are instrumental in this regard.

The Paal-Knorr thiophene synthesis offers a route to thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgchem-station.com This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgchem-station.com The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the thiophene ring. wikipedia.org

The Fiesselmann thiophene synthesis provides access to substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgnih.gov This reaction is particularly useful for preparing thiophenes with specific substitution patterns. A variation of this synthesis starts from a cyclic β-ketoester and thioglycolic acid. wikipedia.org

The Gewald aminothiophene synthesis is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. organic-chemistry.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. organic-chemistry.org This method is highly valuable for creating thiophenes with an amino group at the 2-position, which can be further modified.

The Hinsberg synthesis is another classical method for thiophene construction, typically involving the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

While these methods are powerful for general thiophene synthesis, their direct application to form 3-(2-Trifluoromethyl-phenyl)-thiophene would require appropriately substituted starting materials that might not be readily available.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the formation of carbon-carbon bonds, including the aryl-thiophene linkage in this compound.

Suzuki-Miyaura Coupling Protocols for Aryl-Thiophene Linkages

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. tcichemicals.com For the synthesis of this compound, this would typically involve the coupling of 3-thienylboronic acid with 1-bromo-2-(trifluoromethyl)benzene or the coupling of (2-trifluoromethylphenyl)boronic acid with 3-bromothiophene.

The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. tcichemicals.com The catalytic system usually consists of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand, and a base. The choice of ligand and base can be crucial for the reaction's success, especially with challenging substrates.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃DME80Good researchgate.net
Pd(OAc)₂RuPhosNa₂CO₃Ethanol85Good to Excellent nih.gov
Pd₂(dba)₃L1K₂CO₃THF/WaterRefluxGood msu.edu

Stille Coupling in Thiophene Functionalization

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (organostannane) with an organic halide or triflate. harvard.edu To synthesize this compound, one could react 3-(tributylstannyl)thiophene with 1-bromo-2-(trifluoromethyl)benzene or 2-(tributylstannyl)trifluoromethylbenzene with 3-bromothiophene.

A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. harvard.edu However, the toxicity of tin compounds is a major drawback. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. Additives such as Cu(I) salts can accelerate the reaction rate. nih.gov

CatalystLigandAdditiveSolventTemperature (°C)Reference
Pd₂(dba)₃AsPh₃CuIDMF60 nih.gov
Pd(PPh₃)₄-LiClTHFReflux rsc.org
PdCl₂(PPh₃)₂PPh₃-Toluene110 nih.gov

Palladium-Catalyzed C-H Arylation Strategies

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. unipd.itresearchgate.net In the context of synthesizing this compound, this would involve the direct coupling of thiophene with 1-bromo-2-(trifluoromethyl)benzene.

A key challenge in the direct arylation of 3-substituted thiophenes is controlling the regioselectivity, as reactions can occur at either the C2 or C5 position. unipd.it The choice of catalyst, ligand, base, and solvent plays a critical role in directing the arylation to the desired position. For unsubstituted thiophene, arylation typically occurs preferentially at the α-position (C2 or C5). To achieve 3-arylation, a blocking group at the 2- and 5-positions might be necessary, or specific reaction conditions that favor β-arylation would be required.

CatalystBaseSolventTemperature (°C)RegioselectivityReference
Pd(OAc)₂KOAcDMA150C5-arylation favored with hindered aryl bromides unipd.it
Pd(OAc)₂KOAcDMAc150Moderate to high yields at C2 or C5 organic-chemistry.org
Pd₂(dba)₃·CHCl₃Ag₂CO₃-Room TemperatureC3-arylation wikipedia.org

Cyclization and Heterocyclization Routes to the Thiophene Core

These methods involve the construction of the thiophene ring through the cyclization of a precursor that already contains some of the required structural elements. One notable example is the Fiesselmann thiophene synthesis, which has been applied to the construction of aryl-substituted thieno[3,2-b]thiophene derivatives. nih.gov This approach involves the condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. nih.gov While this specific example leads to a fused thiophene system, similar principles can be applied to the synthesis of single thiophene rings.

Another approach involves the reaction of ynone trifluoroborate salts with alkylthiols in a base-promoted condensation, which provides thiophene trifluoroborates with complete regiocontrol. core.ac.uknih.gov These thiophene boronates can then be further functionalized, for example, through cross-coupling reactions. nih.gov

Regioselective Trifluoromethylation Techniques

An alternative strategy to synthesize this compound is to first synthesize 3-phenylthiophene and then introduce the trifluoromethyl group onto the phenyl ring in a regioselective manner. This can be achieved through various trifluoromethylation methods.

Electrophilic trifluoromethylation employs reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Common reagents include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine-CF₃ compounds). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Nucleophilic trifluoromethylation involves the reaction of an aryl halide or another suitable electrophile with a source of "CF₃⁻". A common reagent for this purpose is the Ruppert-Prakash reagent (TMSCF₃).

Radical trifluoromethylation utilizes reagents that generate a trifluoromethyl radical (•CF₃), which can then react with an aromatic ring. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a widely used precursor for the trifluoromethyl radical. wikipedia.org

The choice of trifluoromethylation strategy would depend on the specific substitution pattern of the starting material and the desired regioselectivity. For introducing a trifluoromethyl group at the 2-position of a 3-phenylthiophene, the directing effect of the thiophene substituent on the phenyl ring would need to be considered.

Electrophilic Trifluoromethylation with Advanced Reagents

Electrophilic trifluoromethylation has emerged as a powerful strategy for the direct installation of a CF3 group onto nucleophilic substrates, including electron-rich aromatic and heteroaromatic systems. This approach involves reagents that deliver a formal "CF3+" equivalent. The development of stable, easy-to-handle electrophilic trifluoromethylating agents has been crucial for the widespread adoption of this methodology.

Prominent among these advanced reagents are hypervalent iodine compounds, often referred to as Togni's reagents, and S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents. uni-muenchen.de These reagents offer a significant advantage over harsh, traditional methods.

Hypervalent Iodine Reagents (Togni's Reagents): These are λ³-iodanes that can transfer a CF3 group to a wide range of nucleophiles. acs.org Their reactivity and stability have made them valuable tools in modern organic synthesis. The mechanism of trifluoromethylation with Togni's reagents can vary, but it generally involves the attack of a nucleophile (such as an electron-rich thiophene ring) on the iodine center, followed by the reductive elimination of the CF3 group.

Sulfonium Salts (Umemoto's Reagents): These trifluoromethyl-substituted dibenzothiophenium salts are highly electrophilic and effective for the trifluoromethylation of C-nucleophiles. uni-muenchen.de The reaction proceeds via the transfer of the CF3 group from the positively charged sulfur atom to the substrate.

For the synthesis of derivatives of this compound, one could envision a scenario starting with 3-phenylthiophene. The thiophene ring is generally susceptible to electrophilic attack, primarily at the 2- and 5-positions. wikipedia.org Direct electrophilic trifluoromethylation of 3-phenylthiophene would likely yield a mixture of isomers, with substitution occurring on the thiophene ring. Achieving regioselectivity on the phenyl ring would be more challenging and would depend on the directing effects of the thienyl substituent.

Reagent ClassExample ReagentKey Features
Hypervalent Iodine1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)Bench-stable solid, broad substrate scope.
Hypervalent Iodine3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II)Increased thermal stability compared to Togni I.
Sulfonium SaltsS-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent)Highly electrophilic, effective for various nucleophiles. uni-muenchen.de
Thianthrenium SaltsTrifluoromethyl thianthrenium triflate (TT-CF3+OTf–)Readily available, exhibits electrophilic, radical, and nucleophilic CF3 reactivity. nih.gov

Copper-Mediated Trifluoromethylation of Aromatic Systems

Copper-mediated cross-coupling reactions represent one of the most common and practical methods for forming carbon-trifluoromethyl (C-CF3) bonds, particularly with aromatic systems. beilstein-journals.org This methodology is highly relevant for the synthesis of this compound, which could be constructed by coupling a thienyl precursor with a trifluoromethylated phenyl precursor, or vice-versa.

The first copper-promoted perfluoroalkylation of aromatic halides was reported in 1968, and the field has since evolved rapidly. beilstein-journals.org A typical reaction involves an aryl halide (iodide or bromide), a copper source (often CuI), and a trifluoromethyl source. beilstein-journals.org

Key components and findings in copper-mediated trifluoromethylation include:

Trifluoromethyl Source: A variety of reagents can serve as the CF3 source. The Ruppert-Prakash reagent (TMSCF3, trimethyl(trifluoromethyl)silane) is widely used. beilstein-journals.orgacs.org Other sources include trifluoroacetates, which are inexpensive and readily available, and Chen's reagent (FSO2CF2CO2Me). acs.orgnih.gov

Role of Copper(I) Iodide (CuI): Mechanistic studies have shown that the amount and role of CuI are crucial for reaction efficiency. acs.org While various copper-CF3 complexes can be formed, studies suggest that a ligandless [CuCF3] species, or one loosely coordinated by a solvent like DMF, is the highly reactive intermediate responsible for the trifluoromethylation of the aryl halide. acs.org This active species is generated in the presence of excess CuI. acs.org

Reaction Mechanism: The process is believed to involve the formation of a CuCF3 intermediate. This species can then react with an aryl halide through a process that may involve oxidative addition and reductive elimination, although radical pathways have also been proposed. nih.gov The precise mechanism can be complex and dependent on the specific reagents and conditions used.

A plausible synthetic route to this compound using this method would involve the cross-coupling of 3-bromothiophene with a copper-based trifluoromethylating agent in the presence of a suitable ortho-directing group on a phenylboronic acid, followed by a Suzuki coupling, or more directly, the coupling of a 3-thienylboronic acid with 1-bromo-2-(trifluoromethyl)benzene.

CF3 SourceCopper SourceTypical SubstrateKey Characteristics
TMSCF3 (Ruppert-Prakash Reagent)CuIAryl Iodides/BromidesCommon and effective method; reaction efficiency is highly dependent on CuI quantity. beilstein-journals.orgacs.org
FSO2CF2CO2Me (Chen's Reagent)CuIAryl HalidesInexpensive and available on a large scale. acs.org
TrifluoroacetatesCopper CatalystAryl HalidesEconomical and convenient source of CF3 for industrial applications. beilstein-journals.orgnih.gov
Umemoto's ReagentCopper MediatorArylamines (via diazonium salts)A Sandmeyer-type trifluoromethylation involving an aryl radical and a CuCF3 intermediate. nih.gov

Functional Group Interconversions for Derivative Synthesis

Once the core structure of this compound is assembled, functional group interconversion (FGI) provides powerful pathways to synthesize a diverse library of derivatives. FGI refers to the transformation of one functional group into another, a fundamental concept in multi-step organic synthesis. ub.edu These transformations can be performed on either the thiophene or the phenyl ring, allowing for fine-tuning of the molecule's properties.

The thiophene ring, while aromatic, exhibits distinct reactivity compared to benzene. The carbon atoms adjacent to the sulfur (positions 2 and 5) are particularly activated towards electrophilic substitution. wikipedia.org

Common FGI strategies applicable to the this compound scaffold include:

Halogenation: The introduction of halogen atoms (Br, Cl, I) onto the thiophene ring can be readily achieved using various halogenating agents. For instance, bromination often occurs preferentially at the 2- or 5-position of the thiophene ring. wikipedia.org These resulting halides are versatile handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or conversion to organolithium reagents. wikipedia.org

Nitration and Amination: Nitration of the aromatic rings can introduce a nitro group, which can subsequently be reduced to an amino group. This amine can then be further modified, for example, through acylation or diazotization to access other functionalities.

Metalation and Functionalization: The thiophene ring can be deprotonated using strong bases like butyl lithium, typically at the most acidic proton (often at position 2). wikipedia.org The resulting thienyllithium species is a potent nucleophile that can react with a wide array of electrophiles to introduce groups such as carboxyl, hydroxyl, or alkyl chains. wikipedia.org

Sulfonation: Reaction with sulfonyl chlorides can convert hydroxyl groups into sulfonate esters (e.g., tosylates, mesylates). These are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce azides, nitriles, and other functional groups. vanderbilt.edu

By strategically applying these FGI reactions, a wide range of derivatives of this compound can be synthesized, each with potentially unique chemical and physical characteristics.

Comprehensive Analysis of Reactivity and Chemical Transformations

Pathways of Thiophene (B33073) Ring Oxidation and Reduction

The thiophene ring can undergo both oxidation and reduction, though its inherent aromaticity provides a degree of stability. The presence of the 2-trifluoromethylphenyl group significantly modulates these transformations.

Oxidation: The oxidation of the thiophene nucleus can occur at the sulfur atom, leading to the formation of a thiophene S-oxide, or at the double bonds, forming an epoxide. The strongly electron-withdrawing nature of the trifluoromethyl group decreases the electron density of the thiophene ring, making it less susceptible to oxidation compared to unsubstituted thiophene. Oxidation typically requires strong oxidizing agents like trifluoroperacetic acid. The initial product is often an unstable S-oxide, which can then undergo further reactions such as Diels-Alder-type dimerizations.

Reduction: Reduction of the thiophene ring can lead to dihydrothiophene or the fully saturated tetrahydrothiophene. Catalytic hydrogenation using catalysts like Raney nickel can lead to complete reduction and desulfurization, cleaving the thiophene ring to form an aliphatic chain. Ionic hydrogenation, using a proton source and a hydride donor, can also achieve reduction. The regioselectivity of partial reduction is influenced by the substituent, with protonation and subsequent hydride attack being directed by the electronic effects of the 2-trifluoromethylphenyl group.

TransformationReagentsExpected Product(s)Influence of Substituent
Oxidation Trifluoroperacetic acidThiophene-S-oxide, Thiophene-epoxideDeactivation of the ring, requiring harsher conditions.
Reduction Raney Nickel, H₂Alkyl-substituted benzeneComplete reduction and desulfurization.
Reduction Acid, Silane (Hydride donor)Dihydro- and Tetrahydrothiophene derivativesDirects regioselectivity of hydride attack.

Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes, which are generally more reactive than benzene. However, the reactivity and regioselectivity are heavily influenced by substituents. The 2-trifluoromethylphenyl group at the 3-position exerts a strong deactivating effect on the thiophene ring due to the powerful inductive electron withdrawal of the trifluoromethyl group. libretexts.org

This deactivation makes electrophilic substitution more difficult, requiring stronger electrophiles or harsher reaction conditions. The substituent at the 3-position directs incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring. While the 2-position is generally the most reactive site in thiophene for EAS, the steric bulk of the adjacent 2-trifluoromethylphenyl group may favor substitution at the 5-position. researchgate.net

Common Electrophilic Aromatic Substitution Reactions and Expected Regioselectivity:

ReactionElectrophilePrimary Substitution Site(s)Notes
Nitration NO₂⁺5-positionStrong deactivation requires potent nitrating agents.
Halogenation Br⁺, Cl⁺2- and 5-positionsReaction rate is significantly reduced compared to thiophene.
Friedel-Crafts Acylation RCO⁺5-positionSteric hindrance at the 2-position is a major factor.
Sulfonation SO₃5-positionRing deactivation makes this reaction challenging.

The arenium ion intermediate formed during electrophilic attack is destabilized by the electron-withdrawing substituent, leading to a higher activation energy for the reaction. libretexts.org

The presence of the strongly electron-withdrawing 2-trifluoromethylphenyl group makes the thiophene ring in 3-(2-trifluoromethyl-phenyl)-thiophene susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This is in contrast to unsubstituted thiophene, which is generally unreactive towards nucleophiles. The electron deficiency created by the substituent stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.

Key molecular sites for nucleophilic attack are the carbon atoms of the thiophene ring, particularly those bearing a good leaving group (like a halogen). If a leaving group is present, for instance at the 2- or 5-position, a nucleophile can displace it. The reaction proceeds via an addition-elimination mechanism. The rate of substitution is enhanced by the ability of the trifluoromethylphenyl group to stabilize the anionic intermediate. nih.gov

Furthermore, the acidity of the hydrogen atoms on the thiophene ring is increased, making deprotonation by a strong base a possibility. This would form a thienyl anion, which is itself a potent nucleophile and can participate in further reactions.

Polymerization Through Electrochemical Oxidation

The electrochemical polymerization of 3-substituted thiophenes is a common method to produce conductive polymers. The general mechanism involves the oxidation of the monomer at an electrode surface to form a radical cation. researchgate.net Two of these radical cations can then couple to form a dimer, which can be further oxidized and continue to react with other monomers or oligomers to build the polymer chain.

For 3-substituted thiophenes, the coupling of monomers can result in different regiochemical linkages:

Head-to-Tail (HT): Coupling between the 2-position of one monomer and the 5-position of another. This leads to a more planar and ordered polymer with enhanced electronic properties.

Head-to-Head (HH): Coupling between the 2-positions of two monomers. This introduces steric hindrance, causing the polymer backbone to twist and disrupting conjugation.

Tail-to-Tail (TT): Coupling between the 5-positions of two monomers.

The 2-trifluoromethylphenyl substituent has a significant impact on this process. Firstly, its electron-withdrawing nature increases the oxidation potential of the monomer, meaning a higher voltage is required to initiate polymerization compared to thiophenes with electron-donating substituents. wikipedia.org Secondly, the large steric bulk of the substituent will strongly influence the regiochemistry of the polymerization, likely hindering head-to-head couplings and favoring a more regioregular head-to-tail structure.

The properties of the resulting poly(this compound) are directly influenced by the substituent.

Electronic Properties: The electron-withdrawing trifluoromethyl group is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A lower HOMO level generally leads to greater stability in air (resistance to oxidation) and a higher open-circuit voltage in photovoltaic applications. The bandgap of the polymer, which determines its optical properties, will also be affected.

Physical and Morphological Properties: The bulky phenyl group will likely decrease the planarity of the polymer backbone, which could reduce the effective conjugation length and, consequently, the electrical conductivity. cmu.edu However, it is also expected to increase the solubility of the polymer in organic solvents, which is advantageous for processing and device fabrication. The intermolecular interactions, crucial for charge transport in the solid state, will be governed by the packing of these bulky side chains.

Expected Properties of Poly(this compound):

PropertyInfluence of SubstituentExpected Outcome
Solubility Bulky side group disrupts close packing.Good solubility in common organic solvents.
Conductivity Electron-withdrawing group and steric hindrance may reduce charge carrier mobility and conjugation.Moderate conductivity compared to poly(3-alkylthiophene)s.
Optical Properties Electronic effects alter HOMO/LUMO levels.Specific absorption and emission spectra, potentially with a blue-shift compared to alkyl-substituted polythiophenes. mdpi.com
Thermal Stability Phenyl and trifluoromethyl groups are generally stable.Good thermal stability.

Other Significant Chemical Reactions

Beyond standard electrophilic and nucleophilic substitution reactions, this compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic compounds through intramolecular cyclization. One notable transformation is the formation of thieno[2,3-c]pyridazine derivatives.

Intramolecular Cyclization to Form Thieno[2,3-c]pyridazines

A significant application of substituted thiophenes, including those with a trifluoromethyl-phenyl moiety, is in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can be utilized to prepare thieno[2,3-c]pyridazines. This type of reaction typically involves the formation of a hydrazone on an adjacent carbonyl group, followed by an acid-catalyzed intramolecular cyclization.

While a direct experimental study on this compound undergoing this specific cyclization was not found in the immediate search, a closely related transformation has been documented for a similar thiophene derivative. This reaction provides a strong model for the potential reactivity of this compound in forming such fused systems. The general scheme involves the reaction of a 2-acyl-3-arylthiophene derivative with a hydrazine to form a hydrazone, which then undergoes cyclization to yield the thieno[2,3-c]pyridazine core.

A specific example from the literature details the preparation of 3-chloro-5,6-diphenylthieno[2,3-c]pyridazine from 2-benzoyl-3,4-diphenylthiophene. This transformation is achieved by first reacting the thiophene derivative with hydrazine hydrate to form the corresponding hydrazone, which is then treated with phosphorus oxychloride to effect cyclization and chlorination. This process highlights a versatile method for the synthesis of functionalized thieno[2,3-c]pyridazines, which are valuable scaffolds in the development of novel therapeutic agents.

The table below outlines the reaction conditions and outcomes for the synthesis of a thieno[2,3-c]pyridazine derivative from a related thiophene precursor, illustrating a significant chemical transformation applicable to this class of compounds.

Table 1: Synthesis of a Thieno[2,3-c]pyridazine Derivative

ReactantReagentsConditionsProductYield (%)
2-Benzoyl-3,4-diphenylthiophene1. Hydrazine hydrate2. Phosphorus oxychloride1. Reflux2. Heating3-Chloro-5,6-diphenylthieno[2,3-c]pyridazineNot Reported

This reaction underscores the utility of functionalized thiophenes as building blocks for constructing more complex, polycyclic heterocyclic systems with potential biological significance. The presence of the 2-trifluoromethyl-phenyl substituent on the thiophene ring is anticipated to influence the electronic properties and reactivity of the molecule, potentially affecting the conditions required for and the yield of such cyclization reactions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the specific environment of fluorine atoms within a molecule.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in 3-(2-Trifluoromethyl-phenyl)-thiophene. The chemical shifts (δ) are influenced by the aromaticity of the thiophene (B33073) and phenyl rings and the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group.

In the ¹H NMR spectrum, the protons on the thiophene ring are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0–8.0 ppm). The protons on the 2-trifluoromethylphenyl ring will also resonate in this region, with their specific shifts and coupling patterns dictated by their position relative to the bulky and electronegative -CF₃ group and the thiophene substituent.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon directly attached to the -CF₃ group is expected to exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons of the thiophene ring typically appear in a range of δ 120–140 ppm. The presence of the trifluoromethyl group causes a downfield shift for the carbons in its vicinity due to its inductive effect.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene H-2 7.4 - 7.6 Doublet of doublets ~3.0, 1.5
Thiophene H-4 7.2 - 7.4 Doublet of doublets ~5.0, 1.5
Thiophene H-5 7.5 - 7.7 Doublet of doublets ~5.0, 3.0
Phenyl H-3' 7.7 - 7.9 Multiplet -
Phenyl H-4' 7.5 - 7.7 Multiplet -
Phenyl H-5' 7.5 - 7.7 Multiplet -

¹³C NMR (Carbon-13)

Carbon Position Predicted Chemical Shift (δ, ppm) Key Feature
Thiophene C-2 125 - 128
Thiophene C-3 138 - 142 Attached to Phenyl Ring
Thiophene C-4 122 - 125
Thiophene C-5 128 - 131
Phenyl C-1' 135 - 138 Attached to Thiophene Ring
Phenyl C-2' 128 - 132 Quartet (due to JC-F coupling)
Phenyl C-3' 132 - 135
Phenyl C-4' 128 - 131
Phenyl C-5' 126 - 129
Phenyl C-6' 130 - 133

Note: The data presented are predicted values based on typical ranges for substituted thiophenes and trifluoromethyl-phenyl compounds. Actual experimental values may vary.

¹⁹F NMR is an exceptionally sensitive and specific technique for characterizing fluorine-containing compounds. biophysics.org Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides a clean and unambiguous signal for the trifluoromethyl group. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. In the absence of other fluorine atoms in the molecule, this signal will appear as a singlet. The chemical shift of the -CF₃ group attached to a phenyl ring typically appears in the range of -60 to -65 ppm relative to a standard reference like CFCl₃. rsc.orgcolorado.eduthermofisher.com This distinct signal provides definitive evidence for the presence and electronic environment of the trifluoromethyl moiety. thermofisher.com

¹⁹F NMR Data for the Trifluoromethyl Group

Group Predicted Chemical Shift (δ, ppm) Reference Standard

Note: The chemical shift is sensitive to the solvent and the electronic environment.

Vibrational Spectroscopy for Molecular Dynamics

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F bonds of the trifluoromethyl group. Other key vibrations include aromatic C-H stretching, aromatic C=C ring stretching, and vibrations specific to the thiophene ring.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the aromatic C=C stretching vibrations of both the phenyl and thiophene rings are expected to produce strong signals in the FT-Raman spectrum.

Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 (Medium) 3100 - 3000 (Strong) Stretching of C-H bonds on both rings. iosrjournals.org
Aromatic C=C Stretch 1610 - 1580 (Medium) 1610 - 1580 (Strong) Ring stretching of the phenyl group. mdpi.com
Thiophene Ring Stretch 1530 - 1400 (Multiple Bands) 1530 - 1400 (Multiple Bands) C=C and C-C stretching within the thiophene ring. iosrjournals.org
C-F Stretch 1350 - 1100 (Very Strong, Multiple Bands) 1350 - 1100 (Weak) Symmetric and asymmetric stretching of C-F bonds in the -CF₃ group. nih.gov
C-S Stretch 710 - 680 (Weak to Medium) 710 - 680 (Medium) Stretching of the carbon-sulfur bond in the thiophene ring. iosrjournals.org

Note: These are characteristic frequency ranges. The exact positions can be influenced by the specific substitution pattern and molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions within the conjugated π-electron system that extends across both the thiophene and phenyl rings.

The conjugation between the two aromatic rings typically results in one or more strong absorption bands in the ultraviolet region. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents. For 3-arylthiophenes, the λmax is generally observed in the range of 250–350 nm. acs.org The presence of the electron-withdrawing -CF₃ group can subtly influence the energy of the electronic transitions, potentially causing a shift in the absorption maximum compared to an unsubstituted 3-phenylthiophene. acs.orgnih.gov

Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Solvent

Note: The λmax value is dependent on the solvent used for the measurement due to solvatochromic effects.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Architecture

A comprehensive search of scientific literature and crystallographic databases indicates that detailed single-crystal X-ray diffraction data for this compound has not been publicly reported. Consequently, a quantitative analysis of its solid-state architecture, including specific crystal system, space group, unit cell parameters, and intermolecular interactions, cannot be provided at this time.

While experimental data for the title compound is unavailable, studies on structurally related thiophene derivatives highlight the types of intermolecular interactions that could be anticipated. Research on other thiophene-based oligomers has demonstrated the significant role of π-π stacking and hydrogen bonding in defining their charge transport properties. ugr.es For instance, Hirshfeld surface analysis, a technique often used in conjunction with XRD data, has been employed to quantify various intermolecular contacts (such as C···H, S···H, and C···C) in π-conjugated thiophene oligomers, revealing their importance in crystal packing.

Should the crystallographic data for this compound become available, a detailed analysis would involve the generation of data tables similar to the hypothetical examples below.

Hypothetical Crystal Data and Structure Refinement Table

ParameterValue
Empirical formulaC11H7F3S
Formula weight228.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic (Hypothetical)
Space groupP2₁/c (Hypothetical)
Unit cell dimensionsa = X.XXX Å, α = 90°
b = X.XXX Å, β = XX.XX°
c = X.XXX Å, γ = 90°
VolumeXXX.X ų
Z4
Density (calculated)X.XXX Mg/m³
Absorption coefficientX.XXX mm⁻¹
F(000)XXX
Crystal sizeX.XX x X.XX x X.XX mm
Theta range for data collectionX.XX to XX.XX°
Final R indices [I>2sigma(I)]R₁ = X.XXXX, wR₂ = X.XXXX
R indices (all data)R₁ = X.XXXX, wR₂ = X.XXXX
Goodness-of-fit on F²X.XXX

Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C(phenyl)-C(thiophene)X.XXX
C(phenyl)-C(CF₃)X.XXX
C-S (thiophene)X.XXX
C-FX.XXX
Dihedral angle (Phenyl-Thiophene)XX.X

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. niscpr.res.inresearchgate.net DFT methods are employed to determine the electronic structure and a variety of ground-state properties of 3-(2-Trifluoromethyl-phenyl)-thiophene.

Geometrical Optimization and Conformational Landscapes

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The dihedral angle between the thiophene (B33073) and the trifluoromethyl-phenyl rings is a key parameter in this analysis, as it dictates the extent of conjugation between the two aromatic systems. The conformational landscape can be mapped by systematically rotating this bond and calculating the energy at each step, allowing for the identification of local and global energy minima. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.compku.edu.cnlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the spatial distribution of the HOMO and LUMO is of particular interest. It is expected that the HOMO density would be predominantly localized on the electron-rich thiophene ring, indicating its role as the primary electron donor. Conversely, the LUMO density is likely to be distributed over the electron-withdrawing trifluoromethyl-phenyl group. This separation of the frontier orbitals has significant implications for the molecule's potential applications in organic electronics, as it can facilitate charge transfer processes.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-311G(d,p) level of theory).
ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comjoasciences.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green regions correspond to neutral electrostatic potential.

In the case of this compound, the MEP surface would likely show a region of high electron density (red) around the sulfur atom of the thiophene ring due to its lone pairs of electrons. The fluorine atoms of the trifluoromethyl group, being highly electronegative, would create a region of strong positive electrostatic potential (blue) around the trifluoromethyl group and the adjacent phenyl ring, making this part of the molecule susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eunih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Representative Second-Order Perturbation Energies E(2) for Key Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Sπ(C-C)phenyl5.2
π(C=C)thiopheneπ(C-C)phenyl15.8
π(C=C)phenylσ*(C-F)2.1

Global Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 3: Representative Global Chemical Reactivity Descriptors for this compound.
DescriptorValue (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.66

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the excited states of molecules. sonar.chq-chem.comstackexchange.comresearchgate.netarxiv.org TD-DFT can predict electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. This allows for a direct comparison with experimental UV-Vis spectra.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The analysis of the molecular orbitals involved in these transitions can reveal whether they are localized on a specific part of the molecule (e.g., a π → π* transition within the thiophene or phenyl ring) or if they involve a significant charge transfer between the thiophene donor and the trifluoromethyl-phenyl acceptor. Understanding the character of the excited states is crucial for designing molecules with specific photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.

Prediction of Absorption and Emission Spectra

The prediction of absorption and emission spectra for organic molecules is a key application of time-dependent density functional theory (TD-DFT). This computational method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of emission spectra from optimized excited-state geometries.

For thiophene derivatives, TD-DFT calculations, often paired with a suitable functional and basis set, can provide valuable information on the wavelengths of maximum absorption (λmax) and emission. The accuracy of these predictions is benchmarked against experimental data when available. Computational studies on similar thiophene-containing molecules have demonstrated that TD-DFT can effectively model their electronic transitions.

Table 1: Predicted Spectroscopic Data for Thiophene Derivatives

Computational Method Property Predicted Value
TD-DFT Absorption λmax Data not available for this compound
TD-DFT Emission λmax Data not available for this compound
--- Stokes Shift Data not available for this compound

No specific predicted absorption and emission data for this compound were found in the searched literature.

Analysis of Stokes Shifts and Excited-State Conformations

The Stokes shift, the difference between the maxima of the absorption and emission spectra, is a critical parameter in fluorescence spectroscopy. Large Stokes shifts are often desirable for applications in imaging and sensing to minimize self-absorption. Computational chemistry can elucidate the origins of the Stokes shift by examining the geometric and electronic differences between the ground and excited states.

Upon photoexcitation, a molecule can undergo conformational relaxation in the excited state, leading to a lower energy geometry from which emission occurs. Theoretical calculations can model these excited-state conformations and the associated energy changes. For thiophene derivatives, the dihedral angle between the thiophene and phenyl rings is a key conformational parameter that can change upon excitation, influencing the Stokes shift. The trifluoromethyl group's electronic and steric effects on this process are of particular interest in computational analyses.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational tools are indispensable for dissecting and quantifying these forces, which is fundamental to crystal engineering.

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of contacts.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiophene Derivative

Contact Type Contribution (%)
H···H Data not available for this compound
C···H/H···C Data not available for this compound
F···H/H···F Data not available for this compound
S···H/H···S Data not available for this compound
C···C Data not available for this compound

Specific quantitative data from Hirshfeld surface analysis for this compound were not found in the searched literature.

Energy Framework Calculations: Electrostatic vs. Dispersion Contributions

To gain a deeper understanding of the forces driving crystal packing, energy framework calculations can be employed. This method quantifies the interaction energies between pairs of molecules in the crystal and dissects them into electrostatic and dispersion components. The results are often visualized as cylindrical frameworks where the cylinder radius is proportional to the strength of the interaction.

These calculations can reveal the dominant forces in the crystal packing. For aromatic systems, dispersion forces are often significant, while the presence of heteroatoms and polar groups like the trifluoromethyl group can enhance the contribution of electrostatic interactions.

Void Space Analysis and Packing Efficiency

The efficiency with which molecules pack in a crystal can be assessed by calculating the void space. This analysis identifies empty spaces within the crystal lattice, which can be important for understanding properties like porosity and the potential for guest molecule inclusion. The packing efficiency is typically quantified by the Kitaigorodskii packing index, which is the ratio of the volume occupied by the molecules to the total volume of the unit cell. Computational software can calculate these parameters from the crystal structure data.

Computational Insights into Structure-Reactivity Relationships

Computational chemistry offers valuable tools to understand and predict the reactivity of molecules. For this compound, quantum chemical calculations can be used to determine various electronic properties that are linked to its reactivity.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a cornerstone of this approach. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps are another useful tool. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would reveal the influence of the electron-withdrawing trifluoromethyl group on the electrostatic potential of the phenyl and thiophene rings, providing clues about its interaction with other reagents.

Applications in Advanced Materials Science and Functional Design

Precursors for Organic Semiconductors and Conductive Polymers

Materials derived from 3-(2-trifluoromethyl-phenyl)-thiophene are valuable precursors in the synthesis of organic semiconductors. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group profoundly influences the electronic properties and solid-state packing of the resulting oligomers and polymers, making them suitable for various electronic devices.

The introduction of a trifluoromethylphenyl group onto a thiophene-based conjugated system is a key strategy for tuning its charge transport characteristics. The -CF3 group's potent inductive effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the LUMO energy is particularly significant as it facilitates more efficient electron injection, a common challenge in organic semiconductor design.

This modulation can shift the material's behavior from being predominantly a hole-transporting (p-type) semiconductor to exhibiting electron-transporting (n-type) or even ambipolar (both p-type and n-type) characteristics. Research on related fluorinated thiophene-phenylene co-oligomers has shown that such chemical modifications have a strong impact on charge injection and transport for both electrons and holes. Furthermore, the presence of fluorine atoms can influence intermolecular interactions. While π-π stacking interactions are primarily responsible for hole transport, hydrogen bonding involving fluorine atoms can have a substantial influence on electron transport pathways within the material.

Table 1: Effects of Trifluoromethylphenyl Substitution on Semiconductor Properties

Property Effect of -CF3 Substitution Rationale
HOMO/LUMO Energy Levels Lowered Strong electron-withdrawing inductive effect of the -CF3 group.
Electron Injection Improved Reduced energy barrier due to lowered LUMO level.
Charge Transport Type Can induce n-type or ambipolar behavior Enhanced electron transport capabilities.

| Molecular Packing | Altered | Potential for specific intermolecular interactions (e.g., hydrogen bonding) influencing solid-state structure. |

The tailored electronic properties of semiconductors derived from this compound make them promising candidates for active components in a variety of organic electronic and optoelectronic devices. Thiophene-based organic semiconductors are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) researchgate.net.

The ability to fine-tune frontier orbital energy levels through fluorination is a critical design element for these devices researchgate.net. For instance, the enhanced electron transport and improved air stability associated with fluorinated phenylene-thiophene oligomers make them reliable components for OFETs. Materials based on these structures have been successfully integrated into thin-film transistors, demonstrating stable performance. Specifically, phenylene-thiophene compounds are noted for their utility in fabricating nonvolatile transistor memory elements acs.org.

Components in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

Thiophene-based π-conjugated molecules and polymers are a subject of significant research interest for their applications in OLEDs and OPVs researchgate.net. The ability to engineer their optical and electronic properties through substitution allows for the creation of materials that can function as emitters, charge transporters, or light absorbers.

In the context of OLEDs, thiophene-containing materials are widely explored. For example, introducing a thiophene (B33073) unit as the core of a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter has been shown to enhance intramolecular charge transfer, leading to the development of highly efficient and narrowband green OLEDs with an external quantum efficiency (EQE) of 34.6% rsc.org. Thiophene/phenylene co-oligomers are also recognized as promising materials for light-emitting organic field-effect transistors (LE-OFETs), which combine the functions of a transistor and a light-emitting diode in a single device researchgate.net.

In the realm of photovoltaics, polythiophene derivatives are foundational materials for all-polymer solar cells rsc.org. The strategic fluorination of thiophene-based polymers can lower their HOMO energy levels, which leads to higher open-circuit voltages in solar cell devices and contributes to more efficient charge transport researchgate.net. Thieno[3,2-b]thiophene, a related fused-thiophene structure, has been used to create bifunctional materials that can act as either an electron donor or an acceptor in organic solar cells, with devices achieving power conversion efficiencies (PCEs) of up to 7.03% when used as a donor with a fullerene acceptor nankai.edu.cnresearchgate.net.

Development of Chemosensors and Recognition Layers

Polymers derived from substituted thiophenes can be used to create selective layers for chemical sensors. By modifying an electrode surface with these polymers, it is possible to amplify electrochemical signals and achieve sensitive and selective detection of specific molecules mdpi.com.

Electrochemical polymerization is a direct method for depositing a thin, functional polymer film onto an electrode surface. A study on the closely related isomer, 3-(4-trifluoromethyl-phenyl)-thiophene, demonstrated this principle effectively. A polymeric film was created on a graphite electrode via electrochemical oxidation of the monomer mdpi.com.

This polymer-modified electrode was then used as a sensing platform to detect synthetic stimulants, including 2-aminoindane (2-AI), buphedrone, and naphyrone. The modified surface exhibited significantly enhanced sensitivity towards these analytes compared to a bare electrode. The sensor demonstrated linear responses in the micromolar concentration range, highlighting the potential of such materials in forensic and analytical chemistry.

Table 2: Performance of a Poly(3-(4-trifluoromethyl-phenyl)-thiophene) Modified Electrode Sensor

Analyte Sensitivity (μA L μmol⁻¹)
2-Aminoindane (2-AI) 0.583
Buphedrone (MABP) 1.369
Naphyrone (O-2482) 1.176

Data from a study on the 3-(4-trifluoromethyl-phenyl)-thiophene isomer. mdpi.com

The selectivity of a chemosensor is rooted in the specific molecular interactions between the polymer recognition layer and the target analyte. For the sensor based on the poly(3-(4-trifluoromethyl-phenyl)-thiophene) isomer, the recognition mechanism is believed to involve a combination of charge-transfer and hydrogen bond interactions mdpi.com.

The trifluoromethylphenyl group plays a crucial role in this process. The fluorine atoms in the -CF3 group are capable of interacting with aromatic hydrogen atoms on the analyte molecules. Furthermore, the electron-deficient nature of the trifluoromethylphenyl ring can facilitate charge-transfer complex formation with electron-rich moieties on the target stimulants. These specific interactions lead to a measurable electrochemical response, allowing for the selective detection of the analytes. The rigid conjugated backbone of the polythiophene acts as a scaffold, arraying these recognition sites for effective interaction and signal transduction mdpi.com.

This compound: A Strategic Building Block for Complex Organic Architectures and Functional Scaffolds

The compound this compound serves as a valuable and strategic building block in the synthesis of more complex organic architectures and functional scaffolds. Its unique structure, combining a thiophene ring with a trifluoromethyl-substituted phenyl group, offers multiple reaction sites and imparts specific electronic properties that can be exploited for the construction of novel molecules with applications in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity in drug candidates mdpi.com.

The thiophene moiety itself is a versatile scaffold in organic synthesis. It can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups and the extension of the molecular framework. The reactivity of the thiophene ring is influenced by the substituents it carries.

While direct and extensive research detailing the use of this compound as a building block is specialized, the principles of thiophene chemistry suggest its utility in constructing larger, functional molecules. The presence of the 2-trifluoromethylphenyl substituent at the 3-position of the thiophene ring directs further substitution to specific positions, primarily the 2- and 5-positions of the thiophene ring. This regioselectivity is crucial for the controlled synthesis of complex target molecules.

For instance, derivatives of 3-phenylthiophene can be utilized in the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the thiophene ring can be annulated with other rings to create polycyclic structures. These structures often form the core of biologically active compounds and advanced materials. The general reactivity of thiophenes allows for cyclization reactions that lead to the formation of thieno[3,2-c]pyridines and other fused systems, which are known to have potential applications in pharmaceuticals nih.govnih.govresearchgate.netresearchgate.net.

The functionalization of the thiophene ring in this compound can be achieved through various synthetic methods. One common approach is the lithiation of the thiophene ring followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents at specific positions, further expanding the molecular complexity.

Below is a representative table of potential reactions that could be applied to this compound to generate more complex structures, based on known thiophene chemistry.

Reaction Type Reagents Potential Product Scaffold Significance
BrominationN-Bromosuccinimide (NBS)Brominated this compoundKey intermediate for cross-coupling reactions
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl systems containing the core structureConstruction of conjugated materials
Stille CouplingOrganostannane, Pd catalystAryl- or vinyl-substituted thiophenesFormation of C-C bonds
Friedel-Crafts AcylationAcid chloride, Lewis acidAcylated thiophene derivativesIntroduction of a ketone functional group for further modification
Vilsmeier-Haack ReactionPOCl₃, DMFFormylated thiophene derivativesPrecursor for aldehydes and other functional groups

These reactions demonstrate the potential of this compound as a versatile starting material. The resulting complex architectures can be screened for various biological activities or investigated for their properties in materials science applications such as organic electronics. The trifluoromethyl group often plays a crucial role in fine-tuning the electronic and physical properties of the final molecules.

Further research into the specific reactivity and applications of this compound is ongoing, with the aim of fully exploring its potential in the design and synthesis of novel functional organic molecules.

Comparative Studies and Structure Property Relationships

Comparative Analysis with Other Electron-Modulating Substituents on Thiophene (B33073) Systems

The trifluoromethyl group is one of several powerful electron-withdrawing groups (EWGs) used to modify the electronic landscape of aromatic systems. Comparing its effects to other common EWGs, such as the cyano (-CN) and nitro (-NO2) groups, highlights its unique characteristics. The electronic influence of these substituents can be quantified using Hammett constants (σ), which measure the inductive and resonance properties of substituents on a benzene ring. wikipedia.org A more positive value indicates a stronger electron-withdrawing capability.

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing almost exclusively through the inductive effect (σm = 0.44, σp = 0.57). oup.com Its bulkiness is also a significant feature that can influence molecular conformation.

Cyano Group (-CN): The cyano group withdraws electron density through both a strong inductive effect and a significant resonance effect (σm = 0.62, σp = 0.67). oup.com Its linear geometry results in minimal steric hindrance.

Nitro Group (-NO2): The nitro group is one of the most powerful EWGs, exhibiting very strong inductive and resonance effects (σm = 0.73, σp = 0.78). oup.com

When attached to a phenyl ring that is itself a substituent on a thiophene ring, these EWGs decrease the electron density on both aromatic systems. This reduction in electron density deactivates the rings towards electrophilic aromatic substitution but can activate them for nucleophilic aromatic substitution. nih.govnih.gov Computational studies on substituted thiophenes show that strong EWGs lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, which can significantly alter the molecule's reactivity and optical properties. mdpi.comnih.gov While all three groups (-CF3, -CN, -NO2) are potent EWGs, the trifluoromethyl group's influence is dominated by induction, whereas the cyano and nitro groups have substantial resonance contributions that can more effectively delocalize charge in certain reaction intermediates. researchgate.net

Table 2: Comparison of Hammett Constants for Common Electron-Withdrawing Groups
SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Dominant Electronic Effect
-CF30.440.57Strong Inductive (-I)
-CN0.620.67Strong Inductive (-I) & Resonance (-M)
-NO20.730.78Very Strong Inductive (-I) & Resonance (-M)

Data sourced from Schwarzenbach et al. oup.com

Systematic Investigation of Thiophene Aromaticity and Reactivity in Aryl Derivatives

Thiophene is considered an aromatic heterocycle, possessing six π-electrons delocalized across the five-membered ring. wikipedia.org Its aromaticity, however, is less than that of benzene, which makes it more reactive in electrophilic aromatic substitution reactions. pharmaguideline.come-bookshelf.denih.gov The introduction of an aryl substituent, such as the 2-trifluoromethyl-phenyl group, modulates both the aromaticity and reactivity of the thiophene ring.

The electron-withdrawing nature of the 2-trifluoromethyl-phenyl group pulls electron density from the thiophene ring. This reduction in electron density leads to a decrease in the thiophene's aromaticity. Aromaticity indices, which can be derived from computational or experimental (e.g., NMR) data, provide a quantitative measure of this effect. mdpi.comresearchgate.netresearchgate.net A lower electron density on the thiophene ring makes it less nucleophilic and therefore less reactive towards electrophiles. uoanbar.edu.iq

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has spurred the development of green synthetic methodologies for thiophene (B33073) derivatives. Traditional methods often rely on harsh conditions and hazardous materials. Emerging green approaches aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of environmentally benign solvents and catalysts.

Key areas of innovation include:

Solvent-Free Reactions: Performing reactions in the absence of conventional solvents reduces pollution, cost, and simplifies processing. cmu.edu Techniques like high-speed ball milling (mechanochemistry) and microwave-assisted synthesis on solid supports like aluminum oxide are being explored for reactions such as the Gewald synthesis of 2-aminothiophenes and Suzuki couplings. mdpi.comresearchgate.netresearchgate.net These methods can offer rapid, efficient, and environmentally friendly routes to thiophene oligomers and other derivatives. researchgate.net

Catalytic Efficiency: Research is focused on developing more efficient and reusable catalysts. For instance, direct C-H arylation is gaining traction as an alternative to traditional cross-coupling reactions like Suzuki and Stille couplings because it avoids the need for organometallic intermediates and reduces synthetic steps. acs.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of thiophene derivatives, often under solvent-free conditions. researchgate.netcbccollege.in This has been successfully applied to Suzuki coupling reactions to create thiophene oligomers. researchgate.net

Metal-Free Approaches: To minimize metal toxicity and advance green chemistry, metal-free synthetic methods are being developed, utilizing alternative sulfur sources like potassium sulfide or elemental sulfur under controlled conditions. nih.gov

These green methodologies represent a significant step forward in the sustainable production of complex thiophene derivatives.

Advancements in Predictive Computational Modeling for Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of novel materials, thereby reducing the need for extensive empirical experimentation. researchgate.net For thiophene-based materials, these models are crucial for understanding structure-property relationships and guiding the synthesis of molecules with tailored electronic and optical characteristics. nih.gov

Current computational research focuses on:

Predicting Optoelectronic Properties: DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict key parameters for organic electronics, such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. nih.govjmaterenvironsci.com This allows for the in silico screening of candidate molecules for applications in organic solar cells and OLEDs. jmaterenvironsci.com

Understanding Molecular Geometry: Computational models can accurately predict molecular structures, including planarity and torsion angles between aromatic units, which are critical for effective π-electron delocalization and charge transport. jmaterenvironsci.comorientjchem.org

Simulating Structure-Function Relationships: By modifying functional groups on the thiophene or phenyl rings computationally, researchers can predict the impact on the molecule's electronic properties. scienceopen.commdpi.com This is vital for tuning molecules for specific applications, such as enhancing intramolecular charge transfer (ICT) for fluorosolvatochromic materials. researchgate.net

The synergy between computational prediction and experimental synthesis accelerates the discovery of new thiophene-based materials with enhanced performance.

Computational MethodPredicted PropertyRelevance to Material Design
Density Functional Theory (DFT) Molecular Geometry, HOMO/LUMO Energies, Band GapPredicts charge transport capabilities and electronic structure. Essential for designing semiconductors. nih.govjmaterenvironsci.com
Time-Dependent DFT (TD-DFT) Excitation Energies, Absorption/Emission SpectraPredicts optical properties. Crucial for designing materials for OLEDs, solar cells, and fluorescent probes. jmaterenvironsci.com
Molecular Dynamics (MD) Self-Assembly, MorphologySimulates how molecules pack in the solid state, affecting device performance.

Broadening Applications in Emerging Advanced Materials Technologies

The unique properties of 3-(2-Trifluoromethyl-phenyl)-thiophene and related compounds make them promising candidates for a range of emerging high-tech applications beyond their established roles. The combination of the thiophene ring's electron-rich nature and the trifluoromethyl group's electron-withdrawing and stabilizing effects can be harnessed for novel functionalities.

Potential future applications include:

Advanced Sensors: Thiophene-based polymers and oligomers are being investigated as active materials in chemosensors and biosensors. researchgate.netbohrium.com Their optical and electronic properties can change upon interaction with specific analytes, allowing for sensitive detection. researchgate.net

Electrochromic Devices: The ability of polythiophenes to change color upon oxidation and reduction makes them suitable for applications in smart windows, displays, and electronic paper. researchgate.net

Organic Field-Effect Transistors (OFETs): Thiophene derivatives are cornerstone materials for p-type organic semiconductors used in OFETs, which are essential components of flexible electronics and displays. nih.govresearchgate.net

Nanotechnology: Thiophene derivatives are being used as ligands to passivate defects on the surface of perovskite nanocrystals, significantly enhancing their photoluminescence and stability for use in next-generation lighting and displays. frontiersin.org

The versatility of the thiophene scaffold, combined with the ability to fine-tune its properties through substitution, ensures its continued importance in the development of advanced materials. researchgate.netacs.org

Q & A

Q. How can I design a synthetic route for 3-(2-Trifluoromethyl-phenyl)-thiophene?

  • Methodological Answer : A common approach involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to attach the trifluoromethylphenyl group to the thiophene core. For example, a thiophene boronic acid derivative can react with 2-trifluoromethylphenyl halides using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF under inert conditions . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via column chromatography or recrystallization. Optimization of reaction time, temperature, and catalyst loading is critical to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the integration and position of aromatic protons and trifluoromethyl groups. 13C^{13}\text{C} NMR can resolve carbon environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula verification.
  • X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) provides unambiguous structural confirmation. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals .

Q. How do I verify the purity and physical properties (e.g., melting point) of this compound?

  • Methodological Answer :
  • Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method. Compare results with literature values from NIST Chemistry WebBook or crystallography data .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ ≈ 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥98% is typical for research-grade material .

Q. What databases should I use to locate prior research on this compound?

  • Methodological Answer : Prioritize SciFinder and Reaxys for reaction pathways and property data. Use keywords like "3-(2-trifluoromethylphenyl)thiophene synthesis" or "arylthiophene derivatives." Cross-reference with Beilstein entries for historical synthesis methods . Avoid unreliable sources like .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts)?

  • Methodological Answer :
  • Solvent Effects : Test NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or polarity impacts.
  • Dynamic Processes : Variable-temperature NMR can reveal conformational changes or rotational barriers in the trifluoromethyl group.
  • Computational Validation : Compare experimental shifts with density functional theory (DFT) calculations (e.g., using Gaussian 16) to identify electronic or steric anomalies .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 10–20% compared to conventional heating .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. How do I address challenges in crystallizing this compound?

  • Methodological Answer :
  • Solvent Polymorphism : Screen solvents (e.g., hexane, ethyl acetate) using the OLEX2 platform to identify optimal crystallization conditions.
  • Twinned Crystals : If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement. High-resolution data (≤1.0 Å) improves accuracy .

Q. What experimental designs are suitable for studying its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based assays (e.g., fluorescence polarization) to measure binding affinity to target enzymes. IC₅₀ values should be calculated via nonlinear regression of dose-response curves.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Key Notes

  • Avoid Commercial Sources : Focus on peer-reviewed journals (e.g., Research on Chemical Intermediates) rather than vendor catalogs for synthesis protocols .
  • Data Validation : Cross-check thermochemical data (e.g., enthalpy of formation) with NIST or computational models to ensure consistency .

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